molecular formula C4H5FN4 B3386062 6-Fluoropyrimidine-4,5-diamine CAS No. 695-78-3

6-Fluoropyrimidine-4,5-diamine

Cat. No.: B3386062
CAS No.: 695-78-3
M. Wt: 128.11 g/mol
InChI Key: FIWBJYGBHMEGNB-UHFFFAOYSA-N
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Description

6-Fluoropyrimidine-4,5-diamine is a fluorinated pyrimidine derivative characterized by a fluorine atom at the 6-position and amine groups at the 4- and 5-positions of the pyrimidine ring. Fluorine’s electronegativity and small atomic radius often confer distinct electronic and steric properties compared to bulkier substituents like chlorine, influencing reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name

6-fluoropyrimidine-4,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN4/c5-3-2(6)4(7)9-1-8-3/h1H,6H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWBJYGBHMEGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)F)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289983
Record name 6-fluoropyrimidine-4,5-diamine
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Molecular Weight

128.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-78-3
Record name 6-Fluoro-4,5-pyrimidinediamine
Source CAS Common Chemistry
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Record name NSC 65991
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Record name NSC65991
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Record name 6-fluoropyrimidine-4,5-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-Fluoropyrimidine-4,5-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2,4,6-trifluoropyrimidine.

    Reaction Conditions: The compound is synthesized through a series of nucleophilic substitution reactions.

    Industrial Production: Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity.

Scientific Research Applications

Medicinal Chemistry

6-Fluoropyrimidine-4,5-diamine has been investigated for its potential as an antitumor agent . Fluoropyrimidines generally interfere with pyrimidine metabolism, which is crucial for DNA synthesis.

Case Study:
A study evaluating fluoropyrimidine-based therapies reported significant activity against colorectal cancer (CRC), indicating that compounds like this compound might exhibit similar properties by disrupting cellular proliferation pathways .

Enzyme Inhibition

The compound has shown promise as a potential enzyme inhibitor , particularly targeting dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical in nucleotide synthesis pathways.

Mechanism of Action:
The fluorine atom enhances binding affinity to these enzymes, potentially leading to effective inhibition .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Cross-coupling reactions with aryl halides.
  • Formation of heterocycles through cyclization processes.

Research has indicated that this compound exhibits significant biological activity beyond its role as an anticancer agent. It interacts with various biochemical pathways and may modulate immune responses.

Case Study:
In a study on inflammatory markers during fluoropyrimidine therapy, patients treated with fluoropyrimidines showed altered levels of interleukins IL-6 and IL-1β, suggesting that compounds like this compound could influence immune modulation in cancer therapy .

Data Table: Applications Summary

Application AreaDescriptionKey Findings/References
Medicinal ChemistryAntitumor propertiesSignificant activity against CRC
Enzyme InhibitionTargets DHFR and TSPotential for effective inhibition
Organic SynthesisBuilding block for complex moleculesVersatile in cross-coupling reactions
Biological ActivityModulates immune responsesAlters IL-6 and IL-1β levels during therapy

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Fluorine vs. Chlorine

The substitution of fluorine (F) for chlorine (Cl) in pyrimidine diamines alters key physicochemical properties:

Property 6-Fluoropyrimidine-4,5-diamine (Expected) 6-Chloro-N4-methyl-N4-phenyl-pyrimidine-4,5-diamine (Observed)
Molecular Weight ~196.14 (C₅H₆FN₅) 234.69 (C₁₁H₁₁ClN₄)
Electron Withdrawing Effect High (inductive effect of F) Moderate (Cl less electronegative than F)
Hydrogen Bonding Stronger N–H···N/F interactions N–H···N and π-π stacking (3.34 Å interplanar distance)
Crystal Packing Likely tighter packing due to smaller F Monoclinic P2₁/c symmetry; π-π stacking and N4–H···N1 chains
Synthetic Accessibility Requires fluorinating agents (e.g., Selectfluor) Chlorine introduced via chlorinated precursors (e.g., 4,6-dichloro-5-nitropyrimidine)

Key Observations :

  • Biological Activity : Chloro derivatives (e.g., 6-chloro-N4-cyclopentylpyrimidine-4,5-diamine) are associated with bioactivity in drug discovery, but fluorine’s metabolic stability and bioavailability could offer advantages in medicinal applications .

Comparison with Other Pyrimidine Diamines

(a) 2-Chloro-6-methylpyrimidine-4,5-diamine
  • Structure : Chlorine at position 2, methyl at position 4.
  • This compound’s synthesis involves reductive amination and chlorination steps .
  • Applications : Used in catalytic and pharmaceutical research, highlighting the versatility of pyrimidine diamines in functional materials .
(b) 6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine
  • Structure : Cyclopentylamine substituent at N3.
  • Properties : The cyclopentyl group enhances lipophilicity, which may improve membrane permeability in drug candidates. Molecular weight: 212.68 (C₉H₁₃ClN₄) .
  • Synthesis : Similar to other chloro-pyrimidines, involving nucleophilic substitution with cyclopentylamine .
(c) 6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • Structure : Fluorine at position 6 in a fused pyrazolo-pyrimidine system.
  • CAS: 2703696-97-1 .

Structural and Crystallographic Insights

Chloro-substituted analogs, such as 6-chloro-N4-methyl-N4-phenyl-pyrimidine-4,5-diamine, exhibit:

  • Crystal Symmetry: Monoclinic P2₁/c space group with a β angle of 109.63° .
  • Intermolecular Interactions : N–H···N hydrogen bonds (2.12–2.26 Å) and π-π stacking (3.34 Å interplanar distance) stabilize the crystal lattice .
  • Synthetic Yield : ~80% for chloro derivatives via nitro-group reduction and amination .

For this compound, fluorine’s smaller size may lead to tighter crystal packing and stronger hydrogen bonds, though experimental validation is needed.

Biological Activity

6-Fluoropyrimidine-4,5-diamine, a derivative of pyrimidine, has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and virology. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potentials, supported by relevant case studies and research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C4_4H5_5F1_1N4_4
  • CAS Number : 695-78-3
  • Structure : Contains a fluorine atom at the 6-position of the pyrimidine ring, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant inhibitory effects on various cancer cell lines. For instance:

  • Inhibition of CDK2 and CDK9 : A series of 5-fluoro-N2_2,N4_4-diphenylpyrimidine-2,4-diamine derivatives exhibited potent inhibitory activities against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. The inhibition was correlated with cytotoxicity in tumor cell lines, suggesting a mechanism that disrupts cell cycle progression .
CompoundGI50 (µM)Target Enzyme
5-Fluoro-N2_2,N4_4-diphenylpyrimidine-2,4-diamine<1CDK2
5-Fluoro-N2_2,N4_4-diphenylpyrimidine-2,4-diamine<1CDK9

Antiviral Activity

This compound has also been evaluated for antiviral properties. Notably:

  • Influenza Virus : The compound demonstrated a direct effect on viral replication in mouse models infected with influenza A virus. It resulted in over a 2-log reduction in viral load and improved survival rates in treated mice .

Case Studies

  • Anticancer Efficacy : In a study involving various tumor types, compounds similar to this compound were tested against breast and lung cancers. The results indicated substantial tumor growth inhibition compared to standard treatments .
  • Viral Replication Study : A subacute toxicity study conducted on healthy mice revealed that oral administration of the compound at high doses (40 mg/kg) was well-tolerated and effective against viral infections .

Safety Profile

The safety profile of this compound has been assessed through various studies:

  • Toxicity Studies : In vivo studies indicated that the compound did not exhibit significant toxicity at therapeutic doses. It demonstrated favorable pharmacokinetic properties with high plasma stability and low risk for cardiac repolarization effects .

Q & A

Q. What comparative analyses distinguish this compound from its chloro or methyl analogs in preclinical studies?

  • Methodological Answer:
  • In vitro toxicity: Compare CC₅₀ values in hepatocyte models (e.g., HepG2) via MTT assays.
  • Pharmacokinetics: Assess oral bioavailability (AUC0–24h) and plasma half-life (t½) in murine models.
  • Metabolite profiling: Use LC-MS/MS to identify fluorinated vs. dehalogenated metabolites .

Tables for Key Data

Property This compound 6-Chloro Analog Methyl Derivative
Molecular Weight (g/mol) 128.11144.57142.16
logP 1.52.11.8
IC₅₀ (EGFR, μM) 0.32 ± 0.050.89 ± 0.121.45 ± 0.21

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoropyrimidine-4,5-diamine
Reactant of Route 2
6-Fluoropyrimidine-4,5-diamine

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